Ethyl 3-(octylsulfanyl)propanoate
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Overview
Description
Ethyl 3-(octylsulfanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group linked to an ethyl group and an octylsulfanyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(octylsulfanyl)propanoate can be synthesized through nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction typically involves the use of a carboxylic acid derivative and an alcohol in the presence of a catalyst. For instance, the reaction of 3-(octylsulfanyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of esters like this compound often involves Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. This method is favored for its simplicity and efficiency in producing large quantities of esters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(octylsulfanyl)propanoate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Oxidation: The sulfur group in the compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: 3-(octylsulfanyl)propanoic acid and ethanol.
Reduction: 3-(octylsulfanyl)propanol.
Oxidation: Sulfoxides or sulfones of the original ester.
Scientific Research Applications
Ethyl 3-(octylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(octylsulfanyl)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The sulfur group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 3-(octylsulfanyl)propanoate can be compared with other esters like ethyl acetate and ethyl propanoate. While all these compounds share the ester functional group, the presence of the octylsulfanyl group in this compound imparts unique properties, such as increased hydrophobicity and potential biological activity .
List of Similar Compounds
- Ethyl acetate
- Ethyl propanoate
- Ethyl butanoate
- Ethyl benzoate
Properties
Molecular Formula |
C13H26O2S |
---|---|
Molecular Weight |
246.41 g/mol |
IUPAC Name |
ethyl 3-octylsulfanylpropanoate |
InChI |
InChI=1S/C13H26O2S/c1-3-5-6-7-8-9-11-16-12-10-13(14)15-4-2/h3-12H2,1-2H3 |
InChI Key |
PCWVHTMJFUFVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCC(=O)OCC |
Origin of Product |
United States |
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